molecular formula C16H17ClFN3O2 B14917595 2-(2-Chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

2-(2-Chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14917595
M. Wt: 337.77 g/mol
InChI Key: LYCSRQVMCFIBGS-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring with a tetrahydroisoquinoline moiety, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate (K₂CO₃) to form 5-fluoro-2-amino pyrimidines . This intermediate is then further reacted with other reagents to introduce the tetrahydroisoquinoline moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The tetrahydroisoquinoline moiety can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the tetrahydroisoquinoline moiety.

Scientific Research Applications

2-(2-Chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-Chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline apart is its combined structural features, which allow it to interact with multiple biological targets. This makes it a versatile compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C16H17ClFN3O2

Molecular Weight

337.77 g/mol

IUPAC Name

2-(2-chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H17ClFN3O2/c1-9-11-7-14(23-3)13(22-2)6-10(11)4-5-21(9)15-12(18)8-19-16(17)20-15/h6-9H,4-5H2,1-3H3

InChI Key

LYCSRQVMCFIBGS-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C3=NC(=NC=C3F)Cl)OC)OC

Origin of Product

United States

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